![molecular formula C11H22N2O5S B2952818 N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-methoxyacetamide CAS No. 2415535-02-1](/img/structure/B2952818.png)
N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-methoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-methoxyacetamide, also known as MMPI, is a chemical compound that has been extensively studied for its potential use in scientific research. MMPI is a selective inhibitor of the enzyme glycogen synthase kinase-3 (GSK-3), which plays a key role in various cellular processes including cell differentiation, proliferation, and apoptosis.
Mechanism of Action
N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-methoxyacetamide is a selective inhibitor of GSK-3, which plays a key role in various cellular processes. GSK-3 is involved in the regulation of glycogen metabolism, gene transcription, and cell cycle progression. This compound inhibits GSK-3 by binding to the ATP-binding site of the enzyme, thereby preventing its activity. This inhibition leads to the activation of various signaling pathways, including the Wnt pathway, which plays a key role in cell proliferation and differentiation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase the levels of β-catenin, a key component of the Wnt pathway, which leads to the activation of downstream signaling pathways. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in neuronal survival and plasticity. Additionally, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-methoxyacetamide has several advantages for use in lab experiments. It is a highly selective inhibitor of GSK-3 and does not affect other kinases. It is also a reversible inhibitor, which allows for the study of the effects of GSK-3 inhibition on various cellular processes. However, this compound has some limitations as well. It has poor solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, it has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for research on N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-methoxyacetamide. One area of research is the study of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is the study of its potential use in cancer research. Additionally, there is a need for the development of more potent and selective inhibitors of GSK-3 that can overcome the limitations of this compound.
Synthesis Methods
N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-methoxyacetamide can be synthesized using a multi-step process involving the reaction of 4-methoxybenzaldehyde with 4-methoxypiperidine, followed by the reaction with 2-methoxyacetyl chloride and then with methanesulfonyl chloride. The resulting product is purified using column chromatography to obtain this compound in its pure form.
Scientific Research Applications
N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-methoxyacetamide has been studied extensively for its potential use in various scientific research applications. It has been found to have neuroprotective effects in various animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been studied for its potential use in cancer research as it has been found to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
2-methoxy-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O5S/c1-17-8-10(14)12-9-11(18-2)4-6-13(7-5-11)19(3,15)16/h4-9H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFAJHYJKONDDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCC1(CCN(CC1)S(=O)(=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

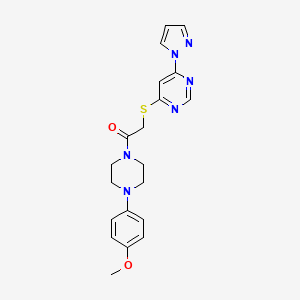

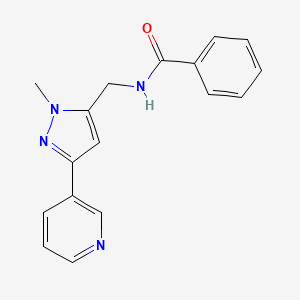
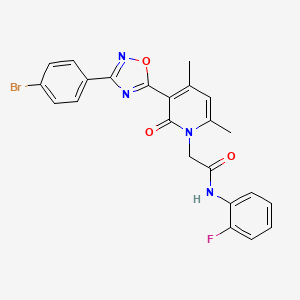
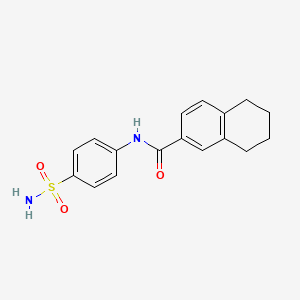

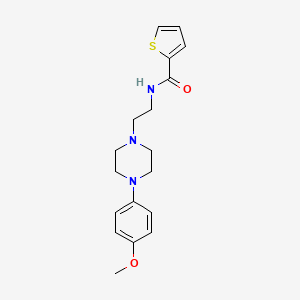


![3-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2952751.png)
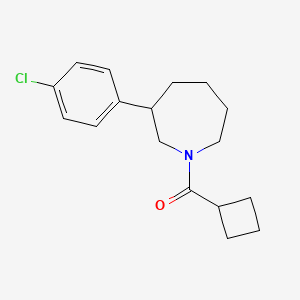

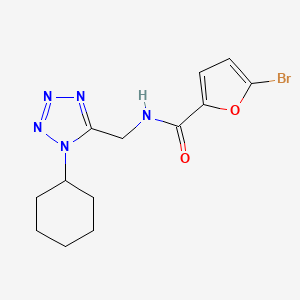
![N-(benzo[d]thiazol-2-yl)-4-(((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)methyl)benzamide](/img/structure/B2952756.png)